2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
Description
This compound features a pyrido[4,3-d]pyrimidinone core fused with a cyclohexene ring, substituted at position 6 with a benzyl group. A thioether linkage connects the pyrimidinone scaffold to an acetamide moiety, which is further functionalized with a 2,3-dihydrobenzo[b][1,4]dioxin aromatic system. While direct synthesis data for this compound are absent in the provided evidence, analogous methods from related pyrimidinone-thioacetamide hybrids (e.g., S-benzylisothiourea-based condensations or Hantzsch-type cyclizations) may apply .
Properties
IUPAC Name |
2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S/c29-22(25-17-6-7-20-21(12-17)32-11-10-31-20)15-33-24-26-19-8-9-28(14-18(19)23(30)27-24)13-16-4-2-1-3-5-16/h1-7,12H,8-11,13-15H2,(H,25,29)(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIYOSRCKFGGNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to synthesize current research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a hexahydropyrido-pyrimidine core linked to a thioether and an acetamide moiety. Its structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits diverse biological activities, particularly in the fields of oncology and inflammation. The following sections detail specific areas of activity.
Anticancer Activity
Studies have shown that derivatives of pyrido-pyrimidines possess significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases or transcription factors involved in cancer cell proliferation. Evidence suggests that it can modulate gene expression related to cell cycle regulation and apoptosis.
- Case Study : A study involving the treatment of leukemia cell lines demonstrated that the compound significantly reduced cell viability compared to control treatments. The effective concentration (EC50) was reported at approximately 8.5 µM in MOLM-14 cells .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- Mechanism of Action : It is hypothesized to inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response. By reducing the activation of this pathway, the compound may lower pro-inflammatory cytokine production.
- Research Findings : In vitro assays showed a decrease in TNF-alpha and IL-6 levels upon treatment with the compound in macrophage cultures .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this one:
- Key Modifications : Variations in the benzyl and thio groups have been explored to enhance potency and selectivity against specific targets.
- Findings : Compounds with certain substituents on the benzyl group displayed improved binding affinity to target proteins involved in cancer progression .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Compounds with modified central heterocycles exhibit distinct physicochemical and biological profiles:
Key Observations :
- Pyrido vs.
- Substituent Effects : Electron-donating groups (e.g., methyl, ethyl) on heterocycles improve synthetic yields (e.g., 66–80% for acetamide-thiopyrimidines) .
Acetamide Substituent Variations
Modifications to the acetamide’s aromatic moiety influence solubility and bioactivity:
Key Observations :
- Electron-Withdrawing Groups : Dichlorophenyl analogs (e.g., 5.6) exhibit higher yields (80%) compared to benzyl derivatives (66%), likely due to enhanced reaction kinetics .
- Benzodioxin vs. Halogenated Aromatics : The dihydrobenzodioxin moiety in the target compound may confer improved metabolic stability over halogenated phenyl groups .
Key Observations :
- Thioether Linkage Optimization : S-Benzylisothiourea-based protocols () achieve high yields (up to 90%) for benzylthio-dihydropyrimidines, suggesting scalability for the target compound .
- Room-Temperature Reactions : Cs₂CO₃-mediated condensations () offer mild conditions but lower yields compared to thermal methods .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to maximize yield and purity?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrido[4,3-d]pyrimidinone core via cyclization under reflux conditions with catalysts like triethylamine .
- Step 2 : Thioether linkage formation using coupling reagents (e.g., DCC/DMAP) in anhydrous solvents (e.g., DMF) to attach the thioacetamide moiety .
- Step 3 : Final acylation or amidation steps under inert atmospheres to ensure stability of reactive intermediates . Optimization strategies :
- Use microwave-assisted synthesis to reduce reaction time and improve efficiency .
- Monitor intermediates via TLC/HPLC to ensure purity at each stage .
- Adjust pH and temperature (e.g., 60–80°C) to prevent degradation of sensitive functional groups like the benzodioxin ring .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm the presence of key groups (e.g., benzyl protons at δ 4.12 ppm, acetamide NH at δ 10.10 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., observed [M+H]+ at m/z 344.21 vs. calculated 344.18) .
- Elemental Analysis : Matches experimental and theoretical values for C, H, N, and S (e.g., C: 45.29% observed vs. 45.36% calculated) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Variability in assay conditions : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility .
- Structural analogs : Compare activity of derivatives (e.g., chlorobenzyl vs. methylbenzyl substituents) to isolate pharmacophore contributions (see Table 1) . Table 1 : Bioactivity comparison of structural analogs
| Substituent | Target Enzyme IC50 (μM) | Selectivity Index |
|---|---|---|
| 4-Chlorobenzyl | 0.12 ± 0.03 | >100 (vs. COX-2) |
| 4-Methylbenzyl | 0.45 ± 0.12 | 25 (vs. COX-2) |
| Source: Adapted from |
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action against biological targets?
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding interactions with enzymes like cyclooxygenase-2 (COX-2) .
- Kinetic Studies : Perform enzyme inhibition assays with varying substrate concentrations to determine inhibition type (competitive vs. non-competitive) .
- Cellular Assays : Combine siRNA knockdown of suspected targets (e.g., kinases) with dose-response studies to validate target engagement .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?
- Step 1 : Synthesize derivatives with modifications at the benzyl (R1) and dihydrobenzo[b][1,4]dioxin (R2) positions .
- Step 2 : Evaluate key parameters:
- Lipophilicity : Measure logP values via HPLC .
- Bioavailability : Use Caco-2 cell monolayers to assess permeability .
- Step 3 : Corrogate data using multivariate analysis to identify critical substituents (e.g., electron-withdrawing groups enhance enzyme inhibition) .
Methodological Considerations
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve safety .
- Catalyst Recycling : Implement immobilized catalysts (e.g., polymer-supported DMAP) to reduce waste .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?
- Validation Steps :
Re-optimize docking parameters using crystallographic data of target proteins .
Cross-validate computational models with experimental binding affinity data (e.g., SPR or ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
